

# (-)-(S)-Cibenzoline-D4 molecular weight and formula

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## Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

Cat. No.: B15586745

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## In-Depth Technical Guide: (-)-(S)-Cibenzoline-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated antiarrhythmic agent, **(-)-(S)-Cibenzoline-D4**, with a focus on its core molecular properties, and available technical information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of related analytical methodologies.

## Core Molecular Data

**(-)-(S)-Cibenzoline-D4** is the deuterated form of (-)-(S)-Cibenzoline, the S(+)-enantiomer of Cibenzoline. Cibenzoline is a class I antiarrhythmic agent. The incorporation of four deuterium atoms into the molecule makes it a valuable tool for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

A summary of the key molecular identifiers for **(-)-(S)-Cibenzoline-D4** is presented in the table below.

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>14</sub> D <sub>4</sub> N <sub>2</sub>
Molecular Weight	266.37 g/mol <a href="#">[1]</a>
Synonyms	Escibenzoline-d4, (-)-(S)-Cifenline-d4, (-)-(S)-Ro 22-7796-d4 <a href="#">[1]</a>

## Physicochemical and Pharmacokinetic Properties (of the non-deuterated form)

While specific experimental data for the D4 variant is limited in publicly available literature, the properties of the non-deuterated parent compound, Cibenzoline, provide a foundational understanding.

Property	Description
Appearance	Typically exists as a solid at room temperature <a href="#">[1]</a>
Solubility	May be soluble in DMSO, with other potential solvents being water, ethanol, or DMF <a href="#">[1]</a>

## Experimental Protocols

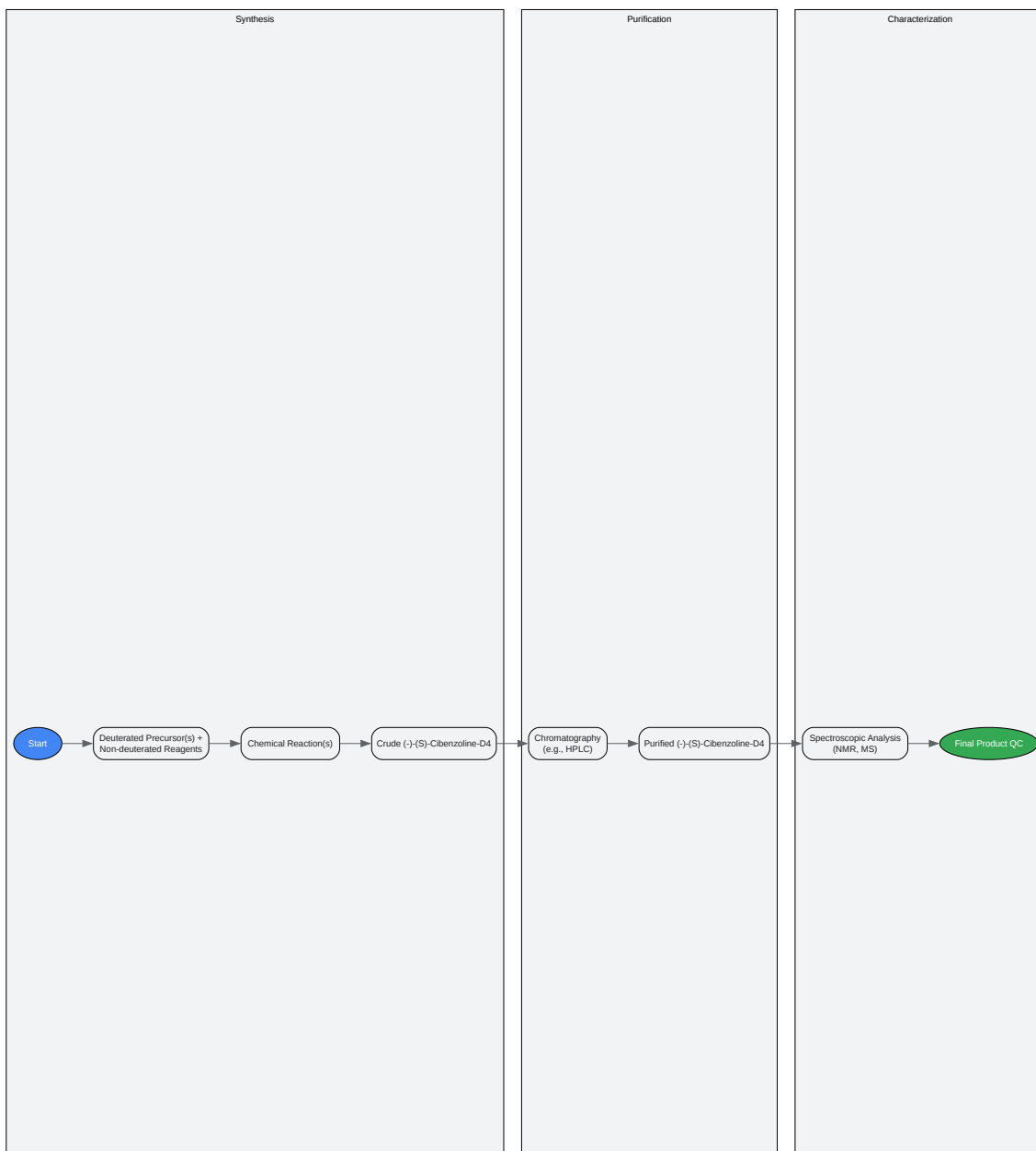
Detailed, publicly available experimental protocols for the specific synthesis and characterization of **(-)-(S)-Cibenzoline-D4** are not extensively documented in peer-reviewed literature. However, based on common practices for the synthesis and analysis of deuterated drug compounds and their non-deuterated analogs, the following general methodologies can be outlined.

## General Synthesis Approach

The synthesis of deuterated compounds like **(-)-(S)-Cibenzoline-D4** typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-deuterated compound.

Below is a conceptual workflow for the synthesis and purification of a deuterated pharmaceutical compound.

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis and quality control of **(-)-(S)-Cibenzoline-D4**.

## Analytical Characterization

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be employed to confirm the molecular structure. The  $^1\text{H}$  NMR spectrum would be expected to show a reduction in signal intensity or absence of signals at the positions of deuterium incorporation compared to the spectrum of non-deuterated **(-)-(S)-Cibenzoline**.

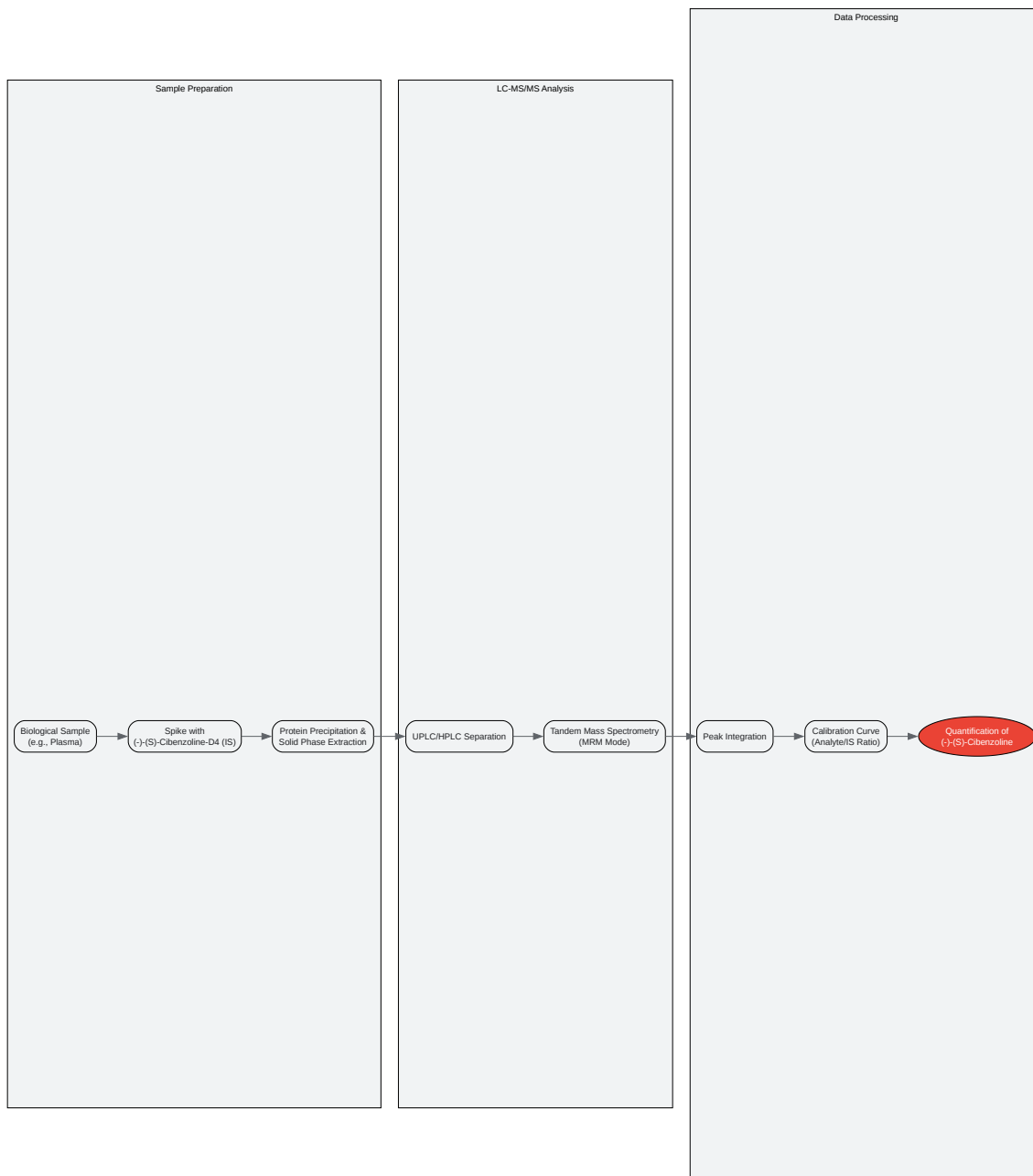
**Mass Spectrometry (MS):** High-resolution mass spectrometry would be used to confirm the exact molecular weight of 266.37 g/mol, accounting for the mass of the four deuterium atoms. Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium labels.

## Quantitative Analysis in Biological Matrices

**(-)-(S)-Cibenzoline-D4** is ideally suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of **(-)-(S)-Cibenzoline** in biological samples such as plasma or urine.

The general workflow for such an analysis is depicted below.

Quantitative Analysis Workflow



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Caption: Workflow for the quantitative analysis of (-)-(S)-Cibenzoline using **(-)-(S)-Cibenzoline-D4** as an internal standard.

## Conclusion

**(-)-(S)-Cibenzoline-D4** is a critical analytical tool for researchers in the fields of pharmacology and drug metabolism. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of (-)-(S)-Cibenzoline in complex biological matrices. While detailed public information on its synthesis and specific experimental protocols is not abundant, established methodologies for the preparation and analysis of deuterated compounds provide a strong framework for its utilization. This guide provides the foundational knowledge of its molecular properties and a conceptual understanding of its application in a research setting.

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## References

- 1. (-)-(S)-西苯佐林-d4 | (-)-(S)-Cibenzoline-d4 | 稳定同位素 | 美国InvivoChem [invivochem.cn]
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